N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
Overview
Description
“N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid” is a chemical compound with the molecular formula C18H19NO5 . It has an average mass of 329.347 Da and a monoisotopic mass of 329.126312 Da . This compound is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been described in the literature . It involves the use of natural product-inspired combinatorial chemistry (NPICC) and computation-guided synthesis (CGS) to develop N-glycan modulators as anticancer agents . The synthesis process resulted in the identification of a primary -hGMII inhibitor with 13.5-fold selectivity over -hLM .Molecular Structure Analysis
The molecular structure of “N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid” is determined by its molecular formula, C18H19NO5 . The absolute configuration of the molecule can be determined using the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a potential inhibitor of human Golgi a-mannosidase II ( -hGMII), an enzyme involved in N-glycan processing . The compound has been shown to have inhibitory effects on hepatocellular carcinoma (HCC) cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid” are determined by its molecular structure. It has a molecular weight of 329.35 and a molecular formula of C18H19NO5 .Safety And Hazards
Future Directions
The future directions for research on “N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid” could involve further exploration of its potential as a -hGMII inhibitor . This could include studies to further understand its mechanism of action, optimize its synthesis, and evaluate its potential therapeutic applications .
properties
IUPAC Name |
(2R,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456370 | |
Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |
CAS RN |
62023-58-9 | |
Record name | N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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